

An In-depth Technical Guide to 1,2-Benzoxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 1,2-Benzoxazole-5-carboxylic acid

Cat. No.: B157301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Benzoxazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, plausible synthetic routes, and the biological activities associated with the broader benzoxazole and benzisoxazole scaffolds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Identifiers

The fundamental chemical identifiers for **1,2-Benzoxazole-5-carboxylic acid** are crucial for its unambiguous identification in chemical databases and literature.

Identifier	Value
SMILES	<chem>O=C(O)c1ccc2oncc2c1</chem>
InChI Key	PUODCXVXSZEMHS-UHFFFAOYSA-N ^[1]

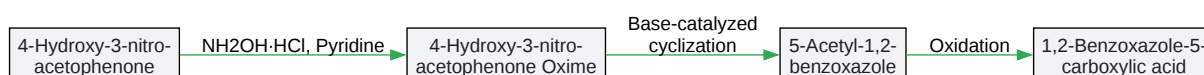
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,2-Benzoxazole-5-carboxylic acid** is not extensively documented in publicly available literature, a plausible

synthetic route can be adapted from established methods for analogous benzisoxazole and benzoxazole derivatives. A general and adaptable two-step synthetic approach is outlined below, based on the cyclization of a substituted hydroxyphenyl ketone or aldehyde oxime.

Proposed Synthetic Pathway

A potential synthetic route to **1,2-Benzoxazole-5-carboxylic acid** could involve the preparation of a suitably substituted acetophenone, followed by oximation and subsequent cyclization.



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Caption: Proposed synthetic workflow for **1,2-Benzoxazole-5-carboxylic acid**.

Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure adapted from the synthesis of related benzoxazole and benzisoxazole derivatives. Researchers should optimize the reaction conditions for the specific synthesis of **1,2-Benzoxazole-5-carboxylic acid**.

Step 1: Oximation of 4-hydroxy-3-nitroacetophenone

- Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as ethanol or pyridine.
- Add hydroxylamine hydrochloride to the solution.
- Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water.
- Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Cyclization to form the 1,2-benzoxazole ring

- Dissolve the obtained oxime in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
- Add a base, for instance, potassium carbonate or sodium hydroxide.
- Heat the mixture to reflux and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-acetyl-1,2-benzoxazole.

Step 3: Oxidation to **1,2-Benzoxazole-5-carboxylic acid**

- Dissolve the 5-acetyl-1,2-benzoxazole in a suitable solvent.
- Add a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite.
- Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).
- Work up the reaction mixture, which may involve quenching the excess oxidant, acidification, and extraction.
- Purify the final product by recrystallization or column chromatography to yield **1,2-Benzoxazole-5-carboxylic acid**.

Biological and Pharmacological Context

The benzoxazole and benzisoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. Derivatives of these core structures have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. While specific data for **1,2-Benzoxazole-5-carboxylic acid** is not readily available, related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated promising activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Compound Type	Cell Line	IC50 (μM)	Reference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid	MCF-7	1.49	[2]
2-(4-methoxyphenyl)benzoxazole-5-acetic acid	MCF-7	2.02	[2]
2-(4-methoxyphenyl)benzoxazole-5-acetic acid	HCT-116	4.26	[2]

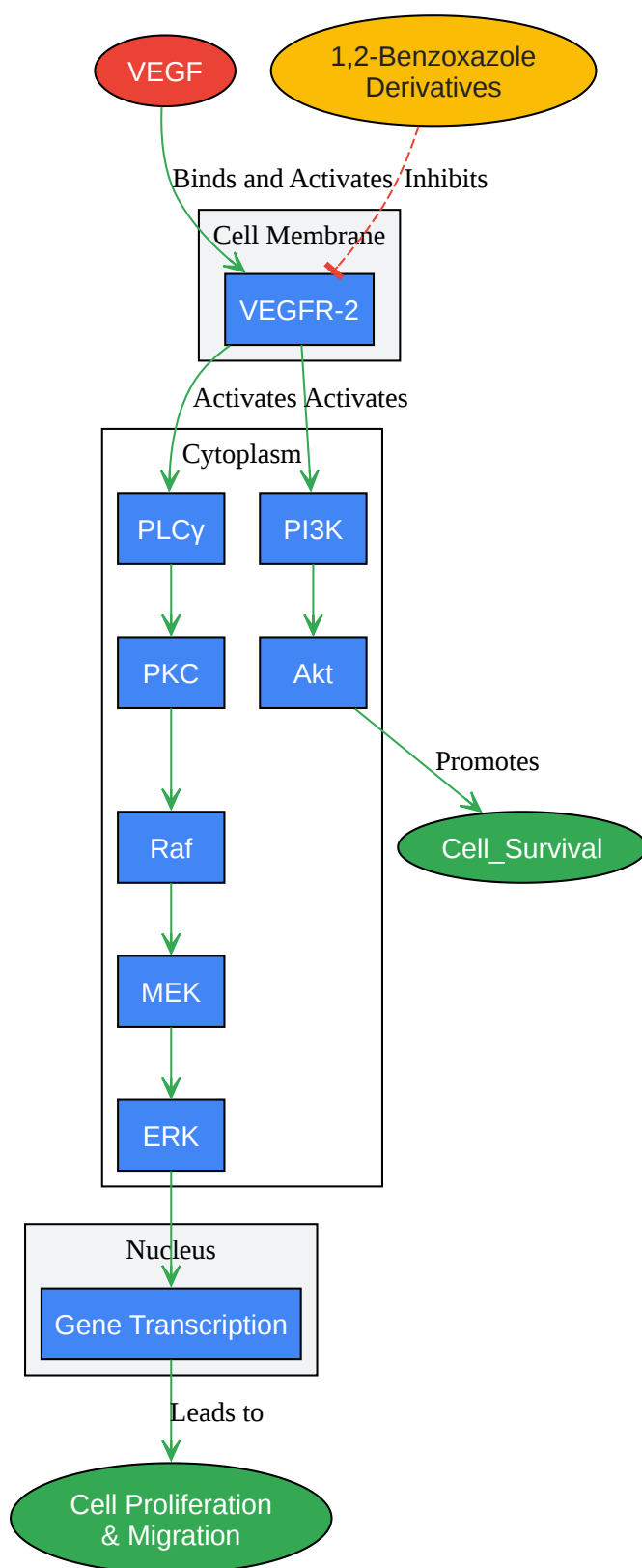
Anti-inflammatory and Antimicrobial Activities

The benzoxazole nucleus is also a key component of compounds with anti-inflammatory and antimicrobial properties. For example, derivatives of 2-aryl-5-benzoxazolealkanoic acid have shown notable anti-inflammatory activity in rat paw edema models. Furthermore, various substituted benzoxazoles have been investigated for their antibacterial and antifungal activities. While quantitative data for **1,2-Benzoxazole-5-carboxylic acid** is not available, the broader class of benzisoxazole derivatives has shown activity against multi-drug resistant bacteria such as *Acinetobacter baumannii*.

Signaling Pathway Involvement: VEGFR-2 Inhibition

A significant mechanism of action for some anticancer benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving the activation of several key pathways, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

In conclusion, while **1,2-Benzoxazole-5-carboxylic acid** is a compound with limited specific data in the public domain, its structural similarity to a well-established class of biologically active molecules makes it a person of interest for further investigation in drug discovery programs. The information provided in this guide serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related compounds.

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References

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